(Benzylsulfanyl)acetaldehyd

Übersicht

Beschreibung

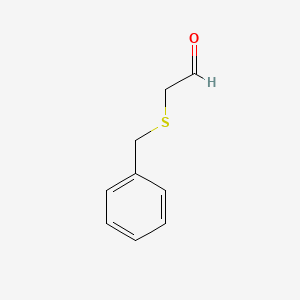

(Benzylsulfanyl)acetaldehyde is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a benzylsulfanyl group attached to an acetaldehyde moiety

Wissenschaftliche Forschungsanwendungen

(Benzylsulfanyl)acetaldehyde has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and can be used in the study of sulfur-containing compounds.

Biology: The compound is used in biochemical studies to investigate the role of sulfur-containing aldehydes in biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals that target specific biochemical pathways.

Industry: (Benzylsulfanyl)acetaldehyde is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.

Wirkmechanismus

Mode of Action

Acetaldehyde, a related compound, is known to interact with various biological targets, including enzymes and cellular structures, leading to a variety of physiological effects

Biochemical Pathways

Acetaldehyde, a structurally similar compound, is involved in several biochemical pathways, including the metabolism of alcohol . It’s possible that (Benzylsulfanyl)acetaldehyde may also be involved in similar pathways, but this hypothesis requires further investigation.

Result of Action

The specific molecular and cellular effects of (Benzylsulfanyl)acetaldehyde are currently unknown . Acetaldehyde, a related compound, is known to cause a variety of effects, including oxidative stress and damage to cellular components

Action Environment

For example, temperature, pH, and the presence of other chemicals can affect a compound’s stability and reactivity

Biochemische Analyse

Biochemical Properties

(Benzylsulfanyl)acetaldehyde plays a significant role in biochemical reactions, particularly those involving aldehyde dehydrogenases (ALDH) and alcohol dehydrogenases (ADH). These enzymes are crucial for the metabolism of aldehydes and alcohols. (Benzylsulfanyl)acetaldehyde interacts with ALDH and ADH, facilitating the conversion of aldehydes to their corresponding acids and alcohols to aldehydes, respectively . The interaction with these enzymes is essential for maintaining cellular homeostasis and preventing the accumulation of toxic aldehydes.

Cellular Effects

(Benzylsulfanyl)acetaldehyde influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed that (Benzylsulfanyl)acetaldehyde can induce DNA damage, leading to alterations in gene expression and potentially contributing to carcinogenesis . Additionally, this compound affects cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of (Benzylsulfanyl)acetaldehyde involves its interaction with biomolecules through nucleophilic addition reactions. This compound can form adducts with proteins and nucleic acids, leading to changes in their structure and function . The binding interactions with enzymes such as ALDH and ADH result in enzyme inhibition or activation, which in turn affects the metabolic pathways they regulate. Furthermore, (Benzylsulfanyl)acetaldehyde can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (Benzylsulfanyl)acetaldehyde have been observed to change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other reactive species . Over time, (Benzylsulfanyl)acetaldehyde can undergo degradation, leading to the formation of secondary products that may have different biochemical properties. Long-term exposure to (Benzylsulfanyl)acetaldehyde in in vitro and in vivo studies has shown that it can cause persistent alterations in cellular function, including changes in protein synthesis and mitochondrial activity.

Dosage Effects in Animal Models

The effects of (Benzylsulfanyl)acetaldehyde vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function. At higher doses, (Benzylsulfanyl)acetaldehyde can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . Threshold effects have been observed, where a certain concentration of (Benzylsulfanyl)acetaldehyde is required to elicit a significant biological response. Additionally, high doses of this compound can lead to adverse effects such as liver toxicity and impaired metabolic function.

Metabolic Pathways

(Benzylsulfanyl)acetaldehyde is involved in several metabolic pathways, primarily those related to aldehyde and alcohol metabolism. It interacts with enzymes such as ALDH and ADH, which are responsible for the oxidation of aldehydes to acids and alcohols to aldehydes, respectively . These interactions are crucial for maintaining metabolic balance and preventing the accumulation of toxic intermediates. Furthermore, (Benzylsulfanyl)acetaldehyde can influence metabolic flux by modulating the activity of key enzymes and altering the levels of metabolites within cells.

Transport and Distribution

The transport and distribution of (Benzylsulfanyl)acetaldehyde within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, (Benzylsulfanyl)acetaldehyde can interact with intracellular proteins and organelles, leading to its localization in specific cellular compartments. The distribution of (Benzylsulfanyl)acetaldehyde within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins.

Subcellular Localization

(Benzylsulfanyl)acetaldehyde exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum . The localization of (Benzylsulfanyl)acetaldehyde is regulated by targeting signals and post-translational modifications that direct it to specific organelles. The subcellular localization of (Benzylsulfanyl)acetaldehyde can influence its interactions with biomolecules and its overall biochemical activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (Benzylsulfanyl)acetaldehyde can be synthesized through several methods. One common approach involves the reaction of benzyl mercaptan with chloroacetaldehyde under basic conditions. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{CH}_2\text{SH} + \text{ClCH}_2\text{CHO} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{SCH}_2\text{CHO} + \text{HCl} ]

Industrial Production Methods: In an industrial setting, the synthesis of (Benzylsulfanyl)acetaldehyde may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions typically include a temperature range of 50-70°C and a basic catalyst such as sodium hydroxide.

Analyse Chemischer Reaktionen

Types of Reactions: (Benzylsulfanyl)acetaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form (Benzylsulfanyl)acetic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of (Benzylsulfanyl)acetaldehyde with sodium borohydride or lithium aluminum hydride yields (Benzylsulfanyl)ethanol.

Substitution: The aldehyde group can undergo nucleophilic addition reactions with reagents such as Grignard reagents or organolithium compounds to form secondary alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution: Grignard reagents (RMgX), Organolithium compounds (RLi)

Major Products Formed:

Oxidation: (Benzylsulfanyl)acetic acid

Reduction: (Benzylsulfanyl)ethanol

Substitution: Secondary alcohols

Vergleich Mit ähnlichen Verbindungen

- (Benzylthio)acetaldehyde

- (Phenylmethyl)thioacetaldehyde

- (Benzylsulfanyl)acetic acid

Comparison: (Benzylsulfanyl)acetaldehyde is unique due to the presence of both a benzylsulfanyl group and an aldehyde group, which confer distinct reactivity and chemical properties. Compared to similar compounds, it offers a versatile platform for chemical modifications and has broader applications in synthetic chemistry and research.

Biologische Aktivität

(Benzylsulfanyl)acetaldehyde, with the molecular formula CHOS, is an organic compound characterized by a benzylsulfanyl group attached to an acetaldehyde moiety. This compound has been studied for its biological activity, particularly its interactions with various enzymes and cellular processes. Understanding its biological effects is crucial for potential applications in pharmacology and toxicology.

(Benzylsulfanyl)acetaldehyde exhibits significant interactions with aldehyde dehydrogenases (ALDH) and alcohol dehydrogenases (ADH), which are pivotal in the metabolism of aldehydes and alcohols. The compound facilitates the conversion of aldehydes to their corresponding acids and alcohols to aldehydes, thereby influencing metabolic pathways related to alcohol consumption and detoxification processes.

Biochemical Pathways

The compound's biochemical activity is closely related to that of acetaldehyde, a known toxic metabolite of ethanol. Acetaldehyde is involved in several metabolic pathways, predominantly those concerning the detoxification of alcohol. Studies indicate that (Benzylsulfanyl)acetaldehyde may induce DNA damage and alterations in gene expression, potentially contributing to carcinogenesis.

Cellular Effects

Research indicates that (Benzylsulfanyl)acetaldehyde can influence various cellular processes, including:

- Cell Signaling : It alters cell signaling pathways, which can affect cellular responses to external stimuli.

- Gene Expression : The compound has been shown to impact gene expression profiles, leading to potential long-term effects on cellular function.

- Cellular Metabolism : It plays a role in modulating metabolic processes within cells, particularly under conditions of oxidative stress.

Toxicological Profile

The toxicity of (Benzylsulfanyl)acetaldehyde varies with dosage:

- Low Doses : Minimal impact on cellular functions.

- High Doses : Induces oxidative stress, DNA damage, and apoptosis. These effects highlight the need for careful consideration in therapeutic applications where this compound might be used.

Case Studies

- Metabolic Studies : In laboratory settings, the compound's stability and reactivity were assessed under different environmental conditions (temperature, pH). Results indicated that its biological activity could be significantly altered by these factors.

- Animal Models : Dosage-dependent studies showed that higher concentrations led to pronounced toxic effects, including significant oxidative stress markers in treated animals.

Data Table: Biological Activity Summary

| Biological Effect | Observation | Reference |

|---|---|---|

| Interaction with ALDH/ADH | Facilitates conversion of aldehydes | |

| Induction of DNA damage | Alters gene expression | |

| Dose-dependent toxicity | Higher doses induce oxidative stress | |

| Stability factors | Reactivity influenced by pH/temperature |

Applications in Scientific Research

(Benzylsulfanyl)acetaldehyde has several applications across various fields:

- Chemistry : Serves as an intermediate in synthesizing more complex organic molecules.

- Biology : Used in studies investigating sulfur-containing aldehydes' roles in biological systems.

- Medicine : Ongoing research aims to explore its potential as a precursor for pharmaceuticals targeting specific pathways related to aldehyde metabolism.

- Industry : Employed in producing specialty chemicals and as a building block for polymers.

Eigenschaften

IUPAC Name |

2-benzylsulfanylacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10OS/c10-6-7-11-8-9-4-2-1-3-5-9/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVXJHLBTPJVZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90288178 | |

| Record name | (benzylsulfanyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7401-37-8 | |

| Record name | NSC54607 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (benzylsulfanyl)acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90288178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.